8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

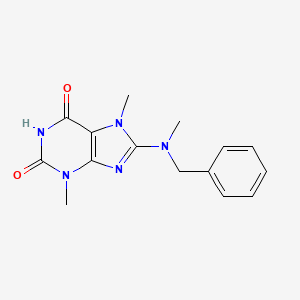

8-(Benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a benzyl(methyl)amino group at position 8 and methyl substituents at positions 3 and 7 (Figure 1). Its molecular formula is C₁₆H₁₉N₅O₃, with a molecular weight of 337.36 g/mol (calculated from ). The benzyl(methyl)amino group at position 8 introduces steric bulk and lipophilicity, which may influence binding to biological targets such as serotonin (5-HT) and dopamine (D₂) receptors .

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-18(9-10-7-5-4-6-8-10)14-16-12-11(19(14)2)13(21)17-15(22)20(12)3/h4-8H,9H2,1-3H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHBSSBLBWPDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359712-75-7 | |

| Record name | 8-(BENZYL(METHYL)AMINO)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of theobromine (3,7-dimethylxanthine) with benzyl chloride in the presence of a base such as potassium carbonate. This reaction yields 8-benzyltheobromine, which is then methylated using methyl iodide to produce the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl moiety, forming different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.

Biology: The compound is investigated for its potential effects on cellular processes, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular activity. For example, inhibition of phosphodiesterases results in increased levels of cyclic AMP, which can affect numerous physiological processes.

Comparison with Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 is critical for modulating receptor affinity and selectivity. Key analogues include:

The benzyl(methyl)amino group in the target compound provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive hydrophobicity. In contrast, sulfonyl groups (e.g., compound 27) enhance electrophilicity but may reduce metabolic stability .

Substituent Effects at Positions 3 and 7

Variations at positions 3 and 7 influence both synthetic accessibility and biological activity:

Position 3 (N3):

Position 7 (N7):

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Substituents (Position 8) | LogP* |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₉N₅O₃ | 337.36 | Benzyl(methyl)amino | 2.1 |

| 8-(Methylsulfonyl)-derivative (27) | C₁₂H₁₇N₅O₄S | 327.35 | Methylsulfonyl | 1.8 |

| 8-(Diethylamino)methyl-derivative | C₁₃H₂₁N₅O₂ | 279.34 | Diethylamino-methyl | 1.5 |

| 73f (4-Methylbenzyl) | C₁₉H₂₀N₄O₂ | 336.39 | 4-Methylbenzyl | 3.0 |

*Calculated using ChemDraw.

Biological Activity

8-(Benzyl(methyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H17N5O2

- Molecular Weight : 283.33 g/mol

- IUPAC Name : 8-(benzyl(methyl)amino)-3,7-dimethylpurine-2,6-dione

The compound primarily interacts with various molecular targets such as adenosine receptors and phosphodiesterases. By binding to these targets, it modulates signaling pathways that influence cellular activity. For instance, inhibition of phosphodiesterases can lead to increased levels of cyclic AMP (cAMP), affecting numerous physiological processes including:

- Cell proliferation

- Apoptosis

- Inflammation response

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Study 1: Anticancer Mechanism

In a study by Bouabdallah et al., the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with the most pronounced effects observed in MCF-7 and A549 cells. The study utilized flow cytometry to analyze apoptosis induction and found that the compound significantly increased early apoptotic cells compared to control groups .

Study 2: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to untreated controls. Histopathological analysis revealed increased apoptosis in tumor tissues from treated mice .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from theobromine. Variations in synthesis can lead to derivatives with enhanced biological activity or selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.